molecular formula C9H10Br2O2 B1431423 2,4-Dibromo-6-ethyl-3-methoxyphenol CAS No. 1443421-59-7

2,4-Dibromo-6-ethyl-3-methoxyphenol

Cat. No.: B1431423
CAS No.: 1443421-59-7
M. Wt: 309.98 g/mol
InChI Key: CETOTXJPLYAMJA-UHFFFAOYSA-N
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Description

2,4-Dibromo-6-ethyl-3-methoxyphenol is a synthetic compound belonging to the family of halogenated phenols. It is characterized by the presence of two bromine atoms, an ethyl group, and a methoxy group attached to a phenol ring. This compound is known for its potent biological activity and is widely used in various fields, including medical, environmental, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dibromo-6-ethyl-3-methoxyphenol typically involves the bromination of 6-ethyl-3-methoxyphenol. The reaction is carried out in the presence of bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the 2 and 4 positions of the phenol ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, concentration, and reaction time to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromo-6-ethyl-3-methoxyphenol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles under appropriate conditions.

    Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction Reactions: The bromine atoms can be reduced to form debrominated products.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed.

    Reduction: Reducing agents such as zinc dust or sodium borohydride are used.

Major Products Formed

    Substitution: Formation of substituted phenols or ethers.

    Oxidation: Formation of quinones or other oxidized phenolic compounds.

    Reduction: Formation of debrominated phenols.

Scientific Research Applications

2,4-Dibromo-6-ethyl-3-methoxyphenol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its antimicrobial and antifungal properties.

    Medicine: Investigated for potential use in drug development due to its biological activity.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes

Mechanism of Action

The mechanism of action of 2,4-Dibromo-6-ethyl-3-methoxyphenol involves its interaction with cellular components. The compound can disrupt cell membranes and interfere with enzymatic activities, leading to its antimicrobial and antifungal effects. The bromine atoms and phenol group play a crucial role in its biological activity by interacting with molecular targets and pathways involved in cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Dibromo-4-methoxyphenol
  • 2,4-Dibromo-6-methylphenol
  • 2,4-Dichloro-6-ethyl-3-methoxyphenol

Uniqueness

2,4-Dibromo-6-ethyl-3-methoxyphenol is unique due to the presence of both bromine atoms and an ethyl group, which contribute to its distinct chemical and biological properties. Compared to similar compounds, it exhibits higher potency in biological applications and greater versatility in chemical reactions .

Properties

IUPAC Name

2,4-dibromo-6-ethyl-3-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10Br2O2/c1-3-5-4-6(10)9(13-2)7(11)8(5)12/h4,12H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CETOTXJPLYAMJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C(=C1O)Br)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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